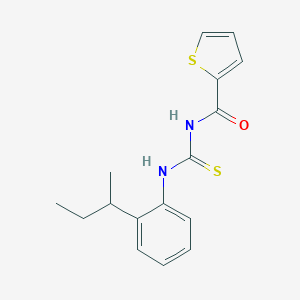![molecular formula C20H22ClN3O3S B399729 N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide](/img/structure/B399729.png)
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a butanoylamino group, a chlorophenyl group, a carbamothioyl group, and an ethoxybenzamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the butanoylamino group: This can be achieved by reacting butanoic acid with an amine under suitable conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using chlorinating agents such as thionyl chloride.
Formation of the carbamothioyl group: This involves the reaction of an isothiocyanate with an amine.
Introduction of the ethoxybenzamide group: This can be achieved by reacting ethoxybenzoic acid with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H22ClN3O3S |
|---|---|
Molekulargewicht |
419.9g/mol |
IUPAC-Name |
N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-3-5-18(25)22-14-8-11-16(21)17(12-14)23-20(28)24-19(26)13-6-9-15(10-7-13)27-4-2/h6-12H,3-5H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
InChI-Schlüssel |
AICPNPHXOIUOBJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-iodophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399653.png)



![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399661.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399662.png)
![3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B399663.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B399664.png)
![N-[(4-aminophenyl)carbamothioyl]acetamide](/img/structure/B399666.png)

![N-[(4-aminophenyl)carbamothioyl]propanamide](/img/structure/B399668.png)
![N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B399669.png)
